Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. 3-Piperidyl and 4-Piperidyl Isomers
The computed partition coefficient (XLogP3-AA = 2.2) and topological polar surface area (TPSA = 17 Ų) of 1-methyl-3-(piperidin-2-yl)-1H-indole differentiate it from the 3-piperidyl (XLogP3-AA = 2.4; TPSA = 20 Ų) and 4-piperidyl (XLogP3-AA = 2.5; TPSA = 20 Ų) isomers [1]. The reduced TPSA of the 2-piperidyl isomer reflects a more compact molecular shape, which may influence membrane permeability and CNS penetration potential relative to its regioisomers.
| Evidence Dimension | Computed XLogP3-AA / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 17 Ų |
| Comparator Or Baseline | 1-Methyl-3-(piperidin-3-yl)-1H-indole (XLogP3-AA = 2.4; TPSA = 20 Ų); 1-Methyl-3-(piperidin-4-yl)-1H-indole (XLogP3-AA = 2.5; TPSA = 20 Ų) |
| Quantified Difference | ΔXLogP3-AA = −0.2 to −0.3; ΔTPSA = −3 Ų (15% reduction vs. both comparators) |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.18); gas-phase, single-molecule calculations |
Why This Matters
The 15% lower TPSA suggests improved passive membrane diffusion potential, making this isomer the preferred choice for programs prioritizing CNS exposure or intracellular target engagement.
- [1] PubChem. (2025). Computed Properties for CID 82284576, CID 15634048, and CID 15634049. View Source
